N-methyl-N-{1-[(2-methylphenyl)methyl]piperidin-4-yl}pyridin-2-amine
Description
N-methyl-N-{1-[(2-methylphenyl)methyl]piperidin-4-yl}pyridin-2-amine is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by its unique structure, which includes a piperidine ring, a pyridine ring, and a methylphenyl group. It is used in various scientific research applications due to its unique chemical properties.
Properties
Molecular Formula |
C19H25N3 |
|---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
N-methyl-N-[1-[(2-methylphenyl)methyl]piperidin-4-yl]pyridin-2-amine |
InChI |
InChI=1S/C19H25N3/c1-16-7-3-4-8-17(16)15-22-13-10-18(11-14-22)21(2)19-9-5-6-12-20-19/h3-9,12,18H,10-11,13-15H2,1-2H3 |
InChI Key |
DJIHLKLRBPLLKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CN2CCC(CC2)N(C)C3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-{1-[(2-methylphenyl)methyl]piperidin-4-yl}pyridin-2-amine typically involves multiple steps. One common method involves the reaction of 1-methylpiperidin-4-amine with 2-methylbenzyl chloride to form N-{1-[(2-methylphenyl)methyl]piperidin-4-yl}methanamine. This intermediate is then reacted with 2-chloropyridine under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-{1-[(2-methylphenyl)methyl]piperidin-4-yl}pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N-methyl-N-{1-[(2-methylphenyl)methyl]piperidin-4-yl}pyridin-2-amine is used in various scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of receptor-ligand interactions.
Industry: Used in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-methyl-N-{1-[(2-methylphenyl)methyl]piperidin-4-yl}pyridin-2-amine involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, altering their activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or experimental outcomes .
Comparison with Similar Compounds
Similar Compounds
N-methyl-N-{1-[(2-methylphenyl)methyl]piperidin-4-yl}pyridin-2-amine: Unique due to its specific substitution pattern.
N-methyl-N-{1-[(2-methylphenyl)methyl]piperidin-4-yl}pyridin-3-amine: Similar structure but different position of the pyridine ring.
N-methyl-N-{1-[(2-methylphenyl)methyl]piperidin-4-yl}pyridin-4-amine: Another isomer with the pyridine ring in a different position.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
